Superior In Vitro Potency in LC3A/B Binding: 26-Fold Improvement Over DC-LC3in-D5
LC3in-C42 demonstrates a remarkable 26-fold increase in potency compared to the previous-generation inhibitor DC-LC3in-D5, a direct structural predecessor [1]. This improvement was achieved through a fragment hybridization strategy that optimized both the covalent warhead and non-covalent interaction regions .
| Evidence Dimension | LC3A/B Binding Inhibition (IC50) |
|---|---|
| Target Compound Data | 7.6 nM |
| Comparator Or Baseline | DC-LC3in-D5: 200 nM |
| Quantified Difference | ~26-fold improvement |
| Conditions | AlphaScreen assay |
Why This Matters
This substantial potency gain allows for lower working concentrations in cellular assays, reducing off-target effects and experimental cost.
- [1] Zhou, Z., et al. (2024). Structure-Based Design and Discovery of a Potent and Cell-Active LC3A/B Covalent Inhibitor. J Med Chem, 67(14), 11942-11959. View Source
